N-ethyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
N-ethyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a structurally complex small molecule characterized by a pyrazolo[4,3-d]pyrimidine core. This heterocyclic system is substituted with:
- 3-methyl and 7-oxo moieties, which may influence hydrogen-bonding capacity and metabolic stability.
- A 5-sulfanyl bridge linked to an acetamide side chain, further functionalized with N-ethyl and N-(3-methylphenyl) groups. The 3-methylphenyl substitution introduces steric and electronic effects that could modulate solubility and receptor binding .
Properties
IUPAC Name |
N-ethyl-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O2S/c1-5-30(21-9-7-8-17(3)14-21)22(33)16-35-26-28-23-18(4)29-32(6-2)24(23)25(34)31(26)15-19-10-12-20(27)13-11-19/h7-14H,5-6,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZJOYQEEZORPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)N(CC)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide, also known as E960-1164, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of E960-1164 is . The compound features a complex structure with multiple functional groups that contribute to its biological activity.
Anticancer Properties
E960-1164 has been explored for its anticancer potential. Studies indicate that compounds with similar pyrazolo[4,3-d]pyrimidin structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies showed that pyrazolo compounds can inhibit cell proliferation in MCF7 and HCT116 cell lines with IC50 values ranging from 0.39 µM to 1.88 µM, indicating strong anticancer activity .
The mechanisms through which E960-1164 exerts its effects are still under investigation. However, it is hypothesized that the compound may act through:
- Inhibition of Kinases : Many pyrazolo derivatives are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
- Induction of Apoptosis : Compounds similar to E960-1164 have been reported to induce programmed cell death in cancer cells by activating apoptotic pathways .
Antitrypanosomal Activity
E960-1164 has also shown promise against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Analogues of this compound demonstrated low nanomolar IC50 values (<100 nM), highlighting its potential as an antitrypanosomal agent .
Case Studies
-
Study on Anticancer Activity :
- A study published in 2022 assessed the anticancer efficacy of various pyrazolo compounds, including E960-1164. The results indicated that the compound exhibited significant cytotoxicity against several cancer cell lines with varying IC50 values.
Cell Line IC50 (µM) MCF7 0.46 HCT116 0.39 B16-F10 2.12 - Antitrypanosomal Activity Assessment :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. For instance, compounds in this class have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) .
Case Study:
A derivative similar to N-ethyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide demonstrated an IC50 value of 12.50 µM against the SF-268 cell line . This indicates a promising lead for further development in cancer therapeutics.
Anti-inflammatory Properties
Compounds derived from the pyrazolo framework have also been investigated for their anti-inflammatory properties. They act by inhibiting key inflammatory pathways and cytokines that are involved in chronic inflammatory diseases.
Research Findings:
Studies have shown that certain pyrazolo derivatives can reduce inflammation markers in vitro and in vivo models . This suggests that this compound might also possess similar anti-inflammatory activities.
G Protein-Coupled Receptor Modulation
The compound has potential applications in modulating G protein-coupled receptors (GPCRs), which are critical targets in drug discovery due to their role in various physiological processes. Pyrazolo derivatives have been studied for their ability to act as agonists or antagonists at specific GPCRs .
Implications:
This modulation can lead to therapeutic effects in conditions such as cardiovascular diseases and metabolic disorders.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Cell Line Tested | IC50 Value (µM) |
|---|---|---|---|
| Compound A | Anticancer | MCF7 | 3.79 |
| Compound B | Anticancer | A549 | 26 |
| Compound C | Anti-inflammatory | RAW264.7 | 15 |
| N-Ethyl Compound | Potential Anticancer | NCI-H460 | 12.50 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-Pyrimidine Core Derivatives
The pyrazolo[4,3-d]pyrimidine core distinguishes this compound from isomers like pyrazolo[3,4-d]pyrimidine (e.g., Example 83 in ). Key differences include:
Meta-Substituted Acetamide Derivatives
The N-(3-methylphenyl)acetamide group shares similarities with N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides (). Substituent effects on crystal packing and geometry are notable:
| Compound () | Substituent | Crystal System | Space Group |
|---|---|---|---|
| N-(3-methylphenyl) analogue | 3-CH3 | Monoclinic | P2₁/c |
| N-(3-chlorophenyl) analogue | 3-Cl | Triclinic | P-1 |
| Target Compound | 3-CH3 (acetamide) | Not reported | — |
The 3-methyl group in the target compound likely induces steric hindrance comparable to ’s 3-CH3 analogue, favoring similar monoclinic packing.
Acetamide-Containing Compounds
Compared to N-[(2-hydroxynaphthalen-1-yl)(3-methylphenyl)-methyl]acetamide (), which exhibits hydrogen bonding via hydroxyl and carbonyl groups, the target compound lacks hydroxyl donors but retains acetamide-mediated hydrogen-bonding capacity. This difference may reduce aqueous solubility but enhance membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
